molecular formula C9H15BrO4 B2843403 4-Tert-butyl 1-methyl 2-bromosuccinate CAS No. 914224-29-6

4-Tert-butyl 1-methyl 2-bromosuccinate

Cat. No.: B2843403
CAS No.: 914224-29-6
M. Wt: 267.119
InChI Key: RMYNMVDLUFHECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Tert-butyl 1-methyl 2-bromosuccinate is a chemical compound with the molecular formula C₉H₁₅BrO₄. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a bromine atom attached to a succinate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl 1-methyl 2-bromosuccinate typically involves the bromination of 4-Tert-butyl 1-methyl succinate. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl 1-methyl 2-bromosuccinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to form 4-Tert-butyl 1-methyl succinate by using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of 4-Tert-butyl 1-methyl 2-hydroxysuccinate or 4-Tert-butyl 1-methyl 2-amino succinate.

    Reduction: Formation of 4-Tert-butyl 1-methyl succinate.

    Oxidation: Formation of 4-Tert-butyl 1-methyl 2-carboxysuccinate.

Scientific Research Applications

4-Tert-butyl 1-methyl 2-bromosuccinate has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Medicinal Chemistry: The compound is utilized in the development of new drugs and therapeutic agents due to its unique chemical properties.

    Biological Studies: It serves as a precursor for the synthesis of biologically active compounds that can be used in various biological assays and studies.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl 1-methyl 2-bromosuccinate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound acts as a leaving group, making it susceptible to nucleophilic substitution reactions. The tert-butyl and methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl 1-methyl succinate: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Tert-butyl 1-methyl 2-chlorosuccinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity.

    4-Tert-butyl 1-methyl 2-iodosuccinate: Contains an iodine atom, which is more reactive than bromine in substitution reactions.

Uniqueness

4-Tert-butyl 1-methyl 2-bromosuccinate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and medicinal chemistry, offering a range of possibilities for further functionalization and derivatization.

Biological Activity

4-Tert-butyl 1-methyl 2-bromosuccinate, also known as (S)-4-tert-Butyl 1-methyl 2-bromosuccinate, is an organic compound belonging to the class of succinates. It features a bromine atom, a tert-butyl group, and a methyl group attached to the succinate backbone. This compound is notable for its chiral nature, which imparts specific three-dimensional characteristics that can influence its biological activity.

Chemical Structure

The molecular formula of (S)-4-tert-butyl 1-methyl 2-bromosuccinate is C₉H₁₅BrO₄. Its structure includes:

  • Bromine atom : Provides electrophilic reactivity.
  • Tert-butyl group : Enhances steric bulk and lipophilicity.
  • Methyl group : Affects electronic properties.

Synthesis Methods

The synthesis typically involves the bromination of (S)-4-tert-butyl 1-methyl succinate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.

The biological activity of (S)-4-tert-butyl 1-methyl 2-bromosuccinate is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom can participate in electrophilic reactions, while the tert-butyl and methyl groups influence the compound's steric and electronic properties. These interactions can lead to alterations in protein structure or function, thereby affecting metabolic pathways.

Research Findings

Recent studies have explored the potential applications of this compound in various fields:

  • Antimicrobial Activity : Research indicates that compounds similar to (S)-4-tert-butyl 1-methyl 2-bromosuccinate exhibit antimicrobial properties. For instance, studies on related succinates have shown effectiveness against Gram-positive and Gram-negative bacteria .
  • Biochemical Probes : The compound has been investigated as a biochemical probe in studies aimed at understanding enzyme mechanisms and protein interactions.

Case Studies

  • Antimicrobial Efficacy : A study highlighted the synthesis of novel antimicrobial agents based on similar structures to (S)-4-tert-butyl 1-methyl 2-bromosuccinate. These compounds demonstrated significant activity against resistant strains of bacteria, suggesting potential therapeutic applications .
  • Biochemical Applications : In biochemical assays, (S)-4-tert-butyl 1-methyl 2-bromosuccinate was used to probe enzyme active sites, revealing insights into enzyme-substrate interactions and leading to the identification of new drug targets.

Comparative Analysis

To understand the uniqueness of (S)-4-tert-butyl 1-methyl 2-bromosuccinate, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
(S)-4-tert-Butyl 1-methyl succinateLacks bromine; different reactivityLimited biological activity
(S)-4-tert-Butyl 2-bromosuccinateSimilar structure but lacks methyl groupModerate antimicrobial properties
(S)-1-methyl 2-bromosuccinateLacks tert-butyl; different steric effectsVaries based on substituents

Properties

IUPAC Name

4-O-tert-butyl 1-O-methyl 2-bromobutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO4/c1-9(2,3)14-7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYNMVDLUFHECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914224-29-6
Record name 4-tert-butyl 1-methyl 2-bromobutanedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.